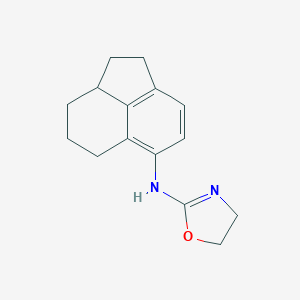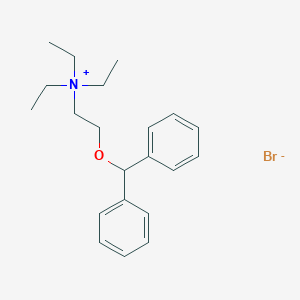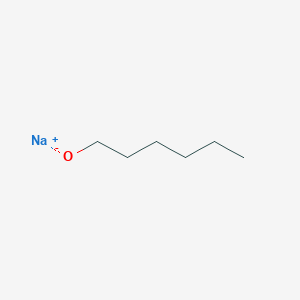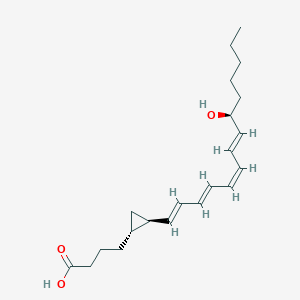
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine, also known as THA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. THA is a bicyclic amine that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The exact mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is not fully understood, but it is thought to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its levels are often depleted in neurodegenerative diseases such as Alzheimer's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it has been well-studied and its synthesis method is well-documented in the literature. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is also relatively stable and can be stored for long periods of time. However, one limitation of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many future directions for research on 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine and how it can be used to improve cognitive function. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine's potential use in the treatment of cancer warrants further investigation. Other future directions for research include exploring the potential use of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in other disease states and improving the synthesis method of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine to make it more accessible for researchers.
Synthesemethoden
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine can be synthesized through a multi-step process that involves the reaction of 2-oxazoline with acenaphthenequinone. The resulting product is then reduced using sodium borohydride to yield 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. The synthesis of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been well-documented in the literature and has been successfully replicated by many researchers.
Wissenschaftliche Forschungsanwendungen
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
102585-20-6 |
|---|---|
Produktname |
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine |
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-2-10-4-5-11-6-7-13(12(3-1)14(10)11)17-15-16-8-9-18-15/h6-7,10H,1-5,8-9H2,(H,16,17) |
InChI-Schlüssel |
SSLMZEDSHZQGQP-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1 |
Kanonische SMILES |
C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1 |
Synonyme |
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)








